

Measuring Momelotinib-Induced Apoptosis via Flow Cytometry: An Application Note

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Compound of Interest

Compound Name: Momelotinib

Cat. No.: B1663569

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Introduction

Momelotinib is a potent, orally bioavailable small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), as well as activin A receptor type 1 (ACVR1).[1][2] The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms (MPNs).[3] By inhibiting JAK1 and JAK2, **Momelotinib** effectively disrupts this signaling cascade, leading to the induction of apoptosis in malignant cells, particularly in JAK2-dependent hematopoietic cell lines.[4] This application note provides a detailed protocol for quantifying **Momelotinib**-induced apoptosis using a flow cytometry-based assay with Annexin V and Propidium Iodide (PI) staining.

Annexin V is a cellular protein that exhibits a high affinity for phosphatidylserine (PS), a phospholipid component of the cell membrane. In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent intercalating agent that cannot cross the intact membrane of live cells. It is therefore used to identify necrotic or late apoptotic cells, which have lost membrane integrity. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Data Presentation

The following table summarizes representative quantitative data from a dose-response experiment where a human hematopoietic cell line with a constitutively active JAK2 mutation (e.g., HEL cells) is treated with **Momelotinib** for 48 hours.

Momelotinib Concentration (nM)	% Viable Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)	% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)	92.5 ± 2.1	3.5 ± 0.8	2.5 ± 0.5	1.5 ± 0.3
100	85.2 ± 3.5	8.9 ± 1.2	4.1 ± 0.7	1.8 ± 0.4
250	70.1 ± 4.2	18.7 ± 2.5	8.5 ± 1.1	2.7 ± 0.6
500	45.8 ± 5.1	35.4 ± 3.8	15.2 ± 1.9	3.6 ± 0.8
1000	20.3 ± 3.9	50.1 ± 4.5	25.4 ± 3.1	4.2 ± 1.0

Experimental Protocols

Materials and Reagents

- **Momelotinib** (powder, to be dissolved in DMSO)
- Hematopoietic cell line (e.g., HEL, Ba/F3-JAK2V617F)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide solution, and 10X Binding Buffer)
- Dimethyl sulfoxide (DMSO)

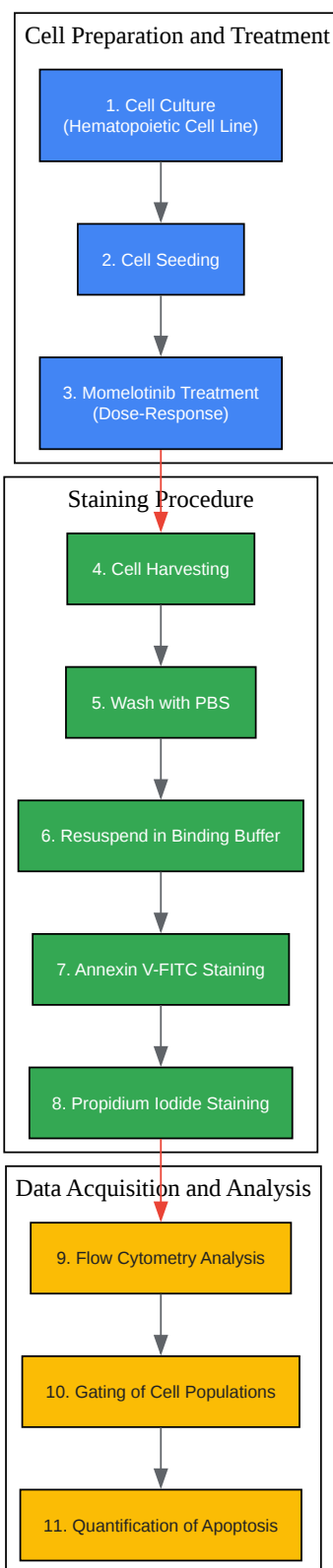
- Microcentrifuge tubes
- Flow cytometer equipped with a 488 nm laser and appropriate filters for FITC and PI detection

Experimental Procedure

- Cell Culture and Treatment:
 1. Culture the chosen hematopoietic cell line in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
 2. Seed the cells at a density of 0.5×10^6 cells/mL in a 6-well plate.
 3. Prepare a stock solution of **Momelotinib** in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 100, 250, 500, 1000 nM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
 4. Treat the cells with the different concentrations of **Momelotinib** for the desired incubation period (e.g., 24, 48, or 72 hours).
- Cell Harvesting and Staining:
 1. After the incubation period, carefully collect the cells from each well into separate microcentrifuge tubes. For suspension cells, this can be done by gentle pipetting. For adherent cells, use a gentle cell scraper or trypsinization.
 2. Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.
 3. Discard the supernatant and wash the cells once with 1 mL of cold PBS.
 4. Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
 5. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
 6. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

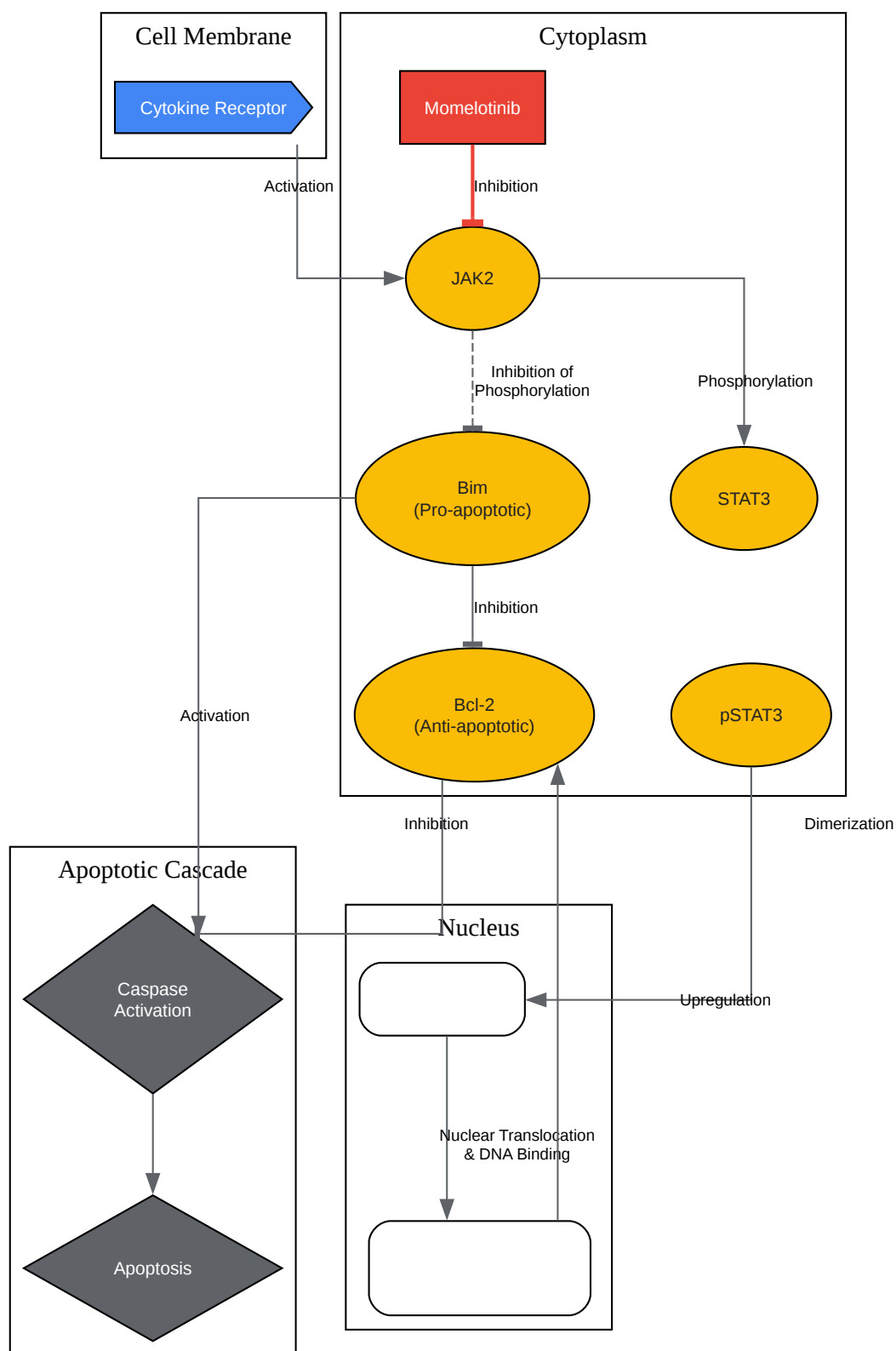
7. Add 5 μ L of Annexin V-FITC to the cell suspension.
 8. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 9. Add 10 μ L of Propidium Iodide solution to the cell suspension.
 10. Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 1. Analyze the stained cells immediately by flow cytometry.
 2. Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control samples.
 3. Acquire data for at least 10,000 events per sample.
 4. Create a dot plot of FITC (Annexin V) versus PI fluorescence.
 5. Gate the populations to distinguish between:
 - Viable cells (Annexin V- / PI-)
 - Early apoptotic cells (Annexin V+ / PI-)
 - Late apoptotic/necrotic cells (Annexin V+ / PI+)
 - Necrotic cells (Annexin V- / PI+)
 6. Quantify the percentage of cells in each quadrant.

Mandatory Visualizations



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Caption: Experimental workflow for measuring **Mometotinib**-induced apoptosis.



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Caption: **Momelotinib**-induced apoptosis signaling pathway.

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